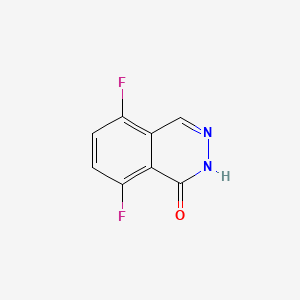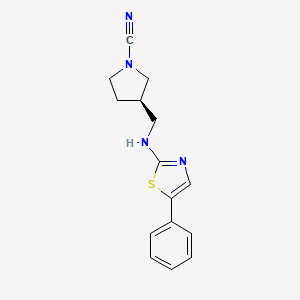![molecular formula C13H21BO3 B13455627 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one CAS No. 888721-84-4](/img/structure/B13455627.png)
4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclohexanone moiety linked to a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with a boronic ester precursor. One common method is the palladium-catalyzed borylation of cyclohexanone using bis(pinacolato)diboron or pinacolborane . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and aryl halides are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one primarily involves the reactivity of the boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The cyclohexanone moiety can also participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one is unique due to its combination of a cyclohexanone moiety and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure also provides stability and reactivity, which are advantageous in various applications.
Eigenschaften
CAS-Nummer |
888721-84-4 |
|---|---|
Molekularformel |
C13H21BO3 |
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
HJNFSKOQBRTVRM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)


![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)



![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)

